

# PP121 kinase inhibitor discovery

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## Compound Focus: PP121

CAS No.: 1092788-83-4

Cat. No.: S540040

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## Discovery and Rationale

The development of **PP121** was driven by two key scientific insights. First, the **reactivation of PI3-K signaling is a common mechanism of resistance** to tyrosine kinase inhibitors (TKIs) in cancer treatment. Creating a single agent that could block both pathways was hypothesized to yield more potent antitumor activity and overcome this resistance [1]. Second, the researchers aimed to move beyond chance discoveries of multi-kinase inhibitors and instead **rationally design a promiscuous drug** based on biological function, even against structurally divergent protein families like tyrosine kinases and PI3-Ks [1].

The initial discovery involved screening a library of tyrosine kinase inhibitors for activity against the PI3-K p110 $\alpha$ , which yielded two low-micromolar pyrazolopyrimidine hits (**S1** and **S2**). Through an iterative process of **chemical synthesis, X-ray crystallography, and kinome-level biochemical profiling** of over 200 analogs, the team optimized these hits. This systematic Structure-Activity Relationship (SAR) effort led to the identification of **PP121** and other compounds with novel target profiles [1].

## Target Inhibition Profile

**PP121** is a multi-targeted kinase inhibitor with potent, nanomolar activity against a specific set of tyrosine kinases and PI3-K family members. The table below summarizes its key targets and inhibitory concentrations (IC<sub>50</sub>) [1] [2] [3].

Table 1: Primary Kinase Targets of **PP121**

Target Kinase	Kinase Family	Reported IC50 (nM)
PDGFR	Receptor Tyrosine Kinase (RTK)	2 nM [3]
Ret	Receptor Tyrosine Kinase (RTK)	<1 nM [1]
VEGFR2	Receptor Tyrosine Kinase (RTK)	12 nM [2]
Src	Non-Receptor Tyrosine Kinase (NRTK)	14 nM [2]
Abl	Non-Receptor Tyrosine Kinase (NRTK)	18 nM [3]
mTOR	PI3-K related Kinase (PIKK)	10 nM [2]
DNA-PK	PI3-K related Kinase (PIKK)	60 nM [2]
p110 $\alpha$	Phosphoinositide 3-Kinase (PI3-K)	52 nM [3]

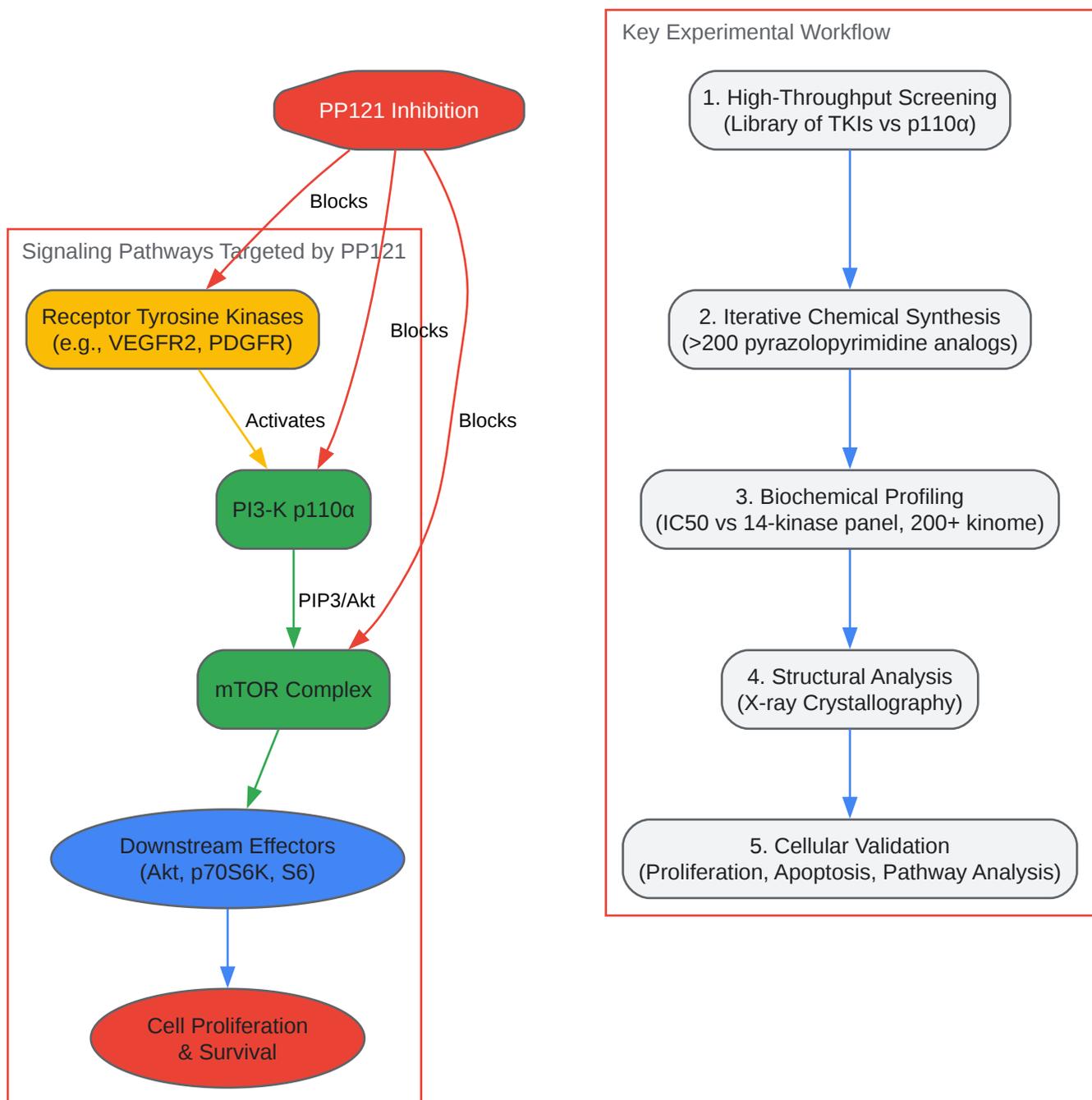
A critical feature of **PP121**'s selectivity is that while it inhibits several tyrosine kinases and PI3-Ks, it remains **highly selective against the serine-threonine kinome**, meaning it does not indiscriminately target all kinases [1].

## Mechanism of Action and Structural Basis

The dual specificity of **PP121** is not accidental but is controlled by a **conserved hydrophobic pocket** present in both tyrosine kinases and PI3-Ks. Structural studies using X-ray crystallography revealed that **PP121** accesses this pocket through a rotatable bond in its drug skeleton [1].

In tyrosine kinases like Src, **PP121** makes a key **hydrogen bond to Glu310**, which effectively substitutes for the structural role of a catalytic lysine. This interaction leads to the ordering of a helix (helix C) and stabilizes the kinase in an active conformation, which is part of its unique mechanism of binding [3].

The following diagram illustrates the signaling pathways targeted by **PP121** and the experimental workflow used in its discovery and validation.



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Diagram illustrating the key signaling pathways targeted by **PP121** and the primary experimental workflow for its discovery. **PP121** simultaneously inhibits receptor tyrosine kinases (VEGFR2, PDGFR), phosphoinositide kinases (PI3-K p110 $\alpha$ ), and PI3-K related kinases (mTOR, DNA-PK), ultimately blocking downstream signals that drive cancer cell proliferation and survival [1] [2] [3]. Its discovery involved a cycle of screening, chemical synthesis, profiling, and structural analysis [1].

## Cellular Efficacy and Experimental Evidence

In cellular models, **PP121** demonstrates potent anti-tumor effects by directly inhibiting its intended targets [1] [3]:

- **Pathway Blockade:** **PP121** potently and dose-dependently blocks the phosphorylation of key signaling nodes like Akt, p70S6K, and S6 in glioblastoma cell lines (U87, LN229), confirming direct inhibition of the PI3-K/mTOR pathway in cells [3].
- **Proliferation & Cell Cycle:** It inhibits the proliferation of various tumor cell lines harboring mutations in the PI3-K pathway (e.g., PIK3CA, PTEN) and typically induces a G0/G1 cell cycle arrest [1] [3].
- **Tyrosine Kinase Inhibition in Cells:** **PP121** directly inhibits oncogenic tyrosine kinases in cellular contexts, including **Ret** autophosphorylation in thyroid carcinoma cells, **VEGFR2** autophosphorylation in response to VEGF, and **Bcr-Abl**-induced tyrosine phosphorylation in chronic myeloid leukemia models, leading to apoptosis or cell cycle arrest [1] [3].

## Key Experimental Protocols

For researchers aiming to work with **PP121**, the following table outlines standard protocols used in its characterization [3].

Table 2: Summary of Key Experimental Methods for **PP121**

Method	Key Procedure Details	Application in PP121 Discovery
<b>In Vitro Kinase Assay</b>	Purified kinase domains incubated with PP121 (1 nM-50 µM) and 10 µM ATP. Reactions stopped by spotting onto filter membranes, washed, and quantified via phosphorimaging.	Determination of IC50 values against purified kinases [3].
<b>Cell Proliferation Assay</b>	Cells treated with PP121 (0.04-10 µM) or vehicle for 72 hours. Viability measured using Resazurin fluorescence. IC50 calculated with curve-fitting software.	Quantification of anti-proliferative effects in tumor cell lines [3].
<b>Western Blot Analysis</b>	Cells treated with PP121, lysed, and proteins resolved by SDS-PAGE. Transferred to	Validation of target engagement and pathway

Method	Key Procedure Details	Application in PP121 Discovery
	membranes and blotted with phospho-specific antibodies.	modulation in cells (e.g., p-Akt, p-S6) [1] [3].
<b>Flow Cytometry (Cell Cycle/Apoptosis)</b>	Cells treated with PP121 for 24-72 hours. For apoptosis: stained with AnnexinV-FITC. For cell cycle: fixed and stained with propidium iodide. Analyzed by flow cytometer.	Determination of the cellular response to treatment (cell cycle arrest or apoptosis) [3].

## Broader Research Applications

While initially discovered for oncology, recent preclinical studies have explored the therapeutic potential of **PP121** in other disease areas:

- **Asthma:** A 2023 study showed that **PP121** relieves airway hyperresponsiveness, mucus secretion, and inflammation in a murine asthma model. Its effect involves blocking specific ion channels and downregulating the MAPK/Akt signaling pathway [4] [5].
- **Non-Small Cell Lung Cancer (NSCLC):** Research in 2023 demonstrated that **PP121** exerts antitumorigenic effects in patient-derived xenograft models of NSCLC, including those with EGFR mutations and MET amplifications, which are often associated with TKI resistance [6].
- **Drug Discovery Template:** **PP121**'s pyrazolopyrimidine scaffold has been used as a **pharmacophore model** for in silico screening to identify new natural product-derived dual inhibitors of mTOR and RET [7].

The discovery of **PP121** successfully established that it is feasible to rationally access a chemical space that intersects two major families of oncogenes, paving the way for a more deliberate approach to polypharmacology in drug development [1].

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